molecular formula C12H14N2O2 B2378863 N-(2-Oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)prop-2-enamide CAS No. 2185980-79-2

N-(2-Oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)prop-2-enamide

Cat. No. B2378863
CAS RN: 2185980-79-2
M. Wt: 218.256
InChI Key: GJUXGXZEYKJLOC-UHFFFAOYSA-N
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Description

“N-(2-Oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)prop-2-enamide” is a compound that contains a quinoline nucleus . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various established protocols . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of quinoline is C9H7N . It participates in both electrophilic and nucleophilic substitution reactions . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

The molecular weight of quinoline, a component of the compound, is 129.16 . More specific physical and chemical properties of “this compound” are not available in the retrieved papers.

properties

IUPAC Name

N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-11(15)13-10-7-8-5-3-4-6-9(8)14-12(10)16/h2,7H,1,3-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUXGXZEYKJLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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